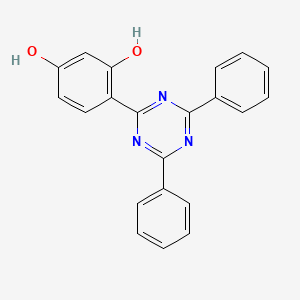

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol

Description

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol (CAS 38369-95-8) is a triazine-based aromatic compound with a molecular formula of C₂₁H₁₅N₃O₂ and a molecular weight of 341.36 g/mol. Its structure consists of a central 1,3,5-triazine ring substituted with two phenyl groups and a 1,3-dihydroxybenzene moiety (resorcinol derivative). This compound exhibits strong electron-withdrawing properties due to the triazine core and π-conjugation, making it valuable in materials science, particularly in organic light-emitting diodes (OLEDs) and UV-stabilizing applications .

Properties

IUPAC Name |

4-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-16-11-12-17(18(26)13-16)21-23-19(14-7-3-1-4-8-14)22-20(24-21)15-9-5-2-6-10-15/h1-13,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNFNXPUWNPXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578321 | |

| Record name | (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38369-95-8 | |

| Record name | (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with a suitable benzene derivative. One common method is the condensation reaction between 4,6-diphenyl-1,3,5-triazine-2-amine and 3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Photochemical Applications

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol has been studied for its ability to act as a UV filter and stabilizer in various formulations. Its triazine structure allows it to absorb UV radiation effectively, making it suitable for use in sunscreens and cosmetic products. The compound's ability to prevent photo-degradation of other substances enhances its value in the cosmetic industry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property makes it a candidate for use in nutraceuticals and pharmaceuticals aimed at combating oxidative damage associated with aging and various diseases.

Material Science

In material science, the compound is being explored for its potential use as a dopant in organic light-emitting diodes (OLEDs). Its electronic properties can enhance the efficiency and stability of OLED devices. Additionally, the incorporation of this compound into polymer matrices can improve the thermal stability and mechanical properties of the materials.

Preliminary studies suggest that 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol may have antibacterial and antifungal properties. Its effectiveness against various pathogens positions it as a potential candidate for developing new antimicrobial agents.

Case Study 1: UV Stabilization in Sunscreens

A study published in the Journal of Cosmetic Science examined the efficacy of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol as a UV filter in sunscreen formulations. The results demonstrated that formulations containing this compound showed enhanced UV protection compared to those without it. The study concluded that its incorporation could significantly improve the photostability of sunscreen products.

Case Study 2: Antioxidant Activity Assessment

In a research article published in Phytotherapy Research, the antioxidant properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol were evaluated using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that the compound exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Key Physical Properties :

- Melting Point : 276°C (indicative of high thermal stability) .

- Synthesis: Typically prepared via Friedel-Crafts alkylation or nucleophilic substitution reactions using 4,6-dichloro-1,3,5-triazine derivatives and resorcinol in the presence of AlCl₃, achieving yields up to 94.7% .

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects on Triazine Derivatives

Key Insights :

- Methyl Groups: The dimethylphenyl substituents in CAS 1668-53-7 increase hydrophobicity, favoring applications in non-polar matrices (e.g., polymer stabilizers) .

- Sulfonate Groups : TRZ-p-SO₃⁻ derivatives exhibit enhanced solubility in polar solvents, critical for solution-processed OLEDs .

- Symmetry: The trisubstituted triazine (CAS 2125-23-7) shows higher crystallinity and thermal stability, but reduced solubility compared to monosubstituted analogs .

Hybrid Triazine-Carbazole Systems

DACT-II (9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-N₃,N₃,N₆,N₆-tetraphenylcarbazole-3,6-diamine):

- Structure: Combines a triazine core with a carbazole donor group.

- Application : Achieves 100% internal quantum efficiency (IQE) in thermally activated delayed fluorescence (TADF) OLEDs due to efficient triplet harvesting .

- Comparison: The carbazole moiety in DACT-II enhances hole-transport properties, unlike the purely electron-withdrawing resorcinol-based triazine derivatives .

Performance in OLEDs

Key Insights :

- Triazine as Host : The target compound’s rigid structure confines excitons, reducing efficiency roll-off in OLEDs.

- TADF Optimization: Carbazole-triazine hybrids (e.g., DACT-II) outperform simpler triazine derivatives due to balanced charge transport and minimized non-radiative decay .

Biological Activity

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol (CAS No. 38369-95-8) is a compound of interest due to its potential biological activities. Its molecular formula is C21H15N3O2, and it features a triazine ring that is often associated with various pharmacological properties. This article reviews the biological activities of this compound, focusing on its anticancer properties and other therapeutic potentials.

- Molecular Weight : 341.36 g/mol

- Chemical Structure : The compound consists of a benzene ring substituted with a triazine moiety and hydroxyl groups at positions 1 and 3 of the benzene ring.

Anticancer Activity

Research indicates that compounds containing triazine rings exhibit significant anticancer properties. The following findings summarize the biological activity of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol in cancer models:

- Mechanism of Action :

- In Vivo Studies :

- Comparative Efficacy :

Other Biological Activities

Beyond its anticancer effects, this compound has shown promise in other areas:

- Antioxidant Activity :

- Antimicrobial Properties :

Data Table: Biological Activity Summary

Case Studies

Several case studies have explored the effects of triazine derivatives similar to 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol:

- Study on Triazine Derivatives :

- Antioxidant Capacity Evaluation :

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol, and how should data interpretation address structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aromatic and hydroxyl proton environments. For example, coupling patterns in ¹H NMR can resolve triazine ring substitution positions. Fourier-Transform Infrared Spectroscopy (FTIR) identifies hydroxyl (O–H) stretching vibrations (~3200–3600 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₃₀H₂₁N₃O₂: calculated 455.16 g/mol). To address structural ambiguities, cross-validate data with computational simulations (e.g., density functional theory, DFT) for electronic structure alignment .

Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining purity above 95%?

- Methodological Answer : Employ a two-step Suzuki-Miyaura coupling for triazine-phenyl bond formation, using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system. Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. For yield optimization, use a factorial design (e.g., 2³ design) to test variables: temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Statistical analysis (ANOVA) identifies significant factors. Purity >95% is achievable with rigorous washing (e.g., 0.1 M HCl to remove residual Pd) .

Q. What solvent systems are suitable for studying this compound’s solubility and aggregation behavior in photophysical applications?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and non-polar solvents (toluene, chloroform) via UV-Vis spectroscopy. For aggregation studies, use concentration-dependent fluorescence quenching experiments. Critical aggregation concentrations (CAC) can be determined by plotting emission intensity vs. log concentration. Dynamic Light Scattering (DLS) characterizes particle size distribution in colloidal suspensions .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties for applications in organic electronics?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) predict frontier molecular orbitals (HOMO/LUMO) to assess charge transport capabilities. For instance, a narrow HOMO-LUMO gap (<3.0 eV) suggests suitability as an electron transport layer (ETL) in OLEDs. Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption spectra to correlate experimental λₘₐₓ with electronic transitions. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate computational results with cyclic voltammetry (CV) to measure oxidation/reduction potentials .

Q. What statistical approaches are effective in resolving contradictions between experimental data from different studies on its photophysical properties?

- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental precision. Use multivariate regression to isolate confounding variables (e.g., solvent polarity, excitation wavelength). For spectral discrepancies, employ Principal Component Analysis (PCA) to identify outlier datasets. Bayesian inference models can reconcile conflicting quantum yield measurements by incorporating prior knowledge (e.g., instrument calibration errors) .

Q. How can researchers design experiments to investigate the compound’s stability under thermal and photolytic stress for long-term applications?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 50–150°C in inert (N₂) and oxidative (O₂) atmospheres. Monitor degradation via High-Performance Liquid Chromatography (HPLC) at intervals (0, 7, 14 days).

- Photostability : Expose to UV light (λ = 365 nm) in a photoreactor. Analyze photoproducts using LC-MS.

Degradation kinetics are modeled using the Arrhenius equation. Control humidity (<30% RH) to prevent hydrolysis .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.